molecular formula C10H7FN2O2S B2815129 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid CAS No. 1697939-35-7

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B2815129
CAS No.: 1697939-35-7
M. Wt: 238.24
InChI Key: PBWKJVXSTLIJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination Reaction: The thiazole ring is then reacted with 2-fluoro-4-nitrobenzoic acid under suitable conditions to form the desired product. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid: Unique due to the presence of both a fluorine atom and a thiazole ring.

    4-[(1,3-Thiazol-2-yl)amino]benzoic acid: Lacks the fluorine atom, which may affect its biological activity.

    2-Fluoro-4-aminobenzoic acid:

Uniqueness

The combination of a fluorine atom and a thiazole ring in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-4-(1,3-thiazol-2-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKJVXSTLIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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